Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate
Description
Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-methyl group and a secondary acetamido linker modified by a cyclohexanecarboxamido moiety. This structure combines aromatic, amide, and ester functionalities, making it relevant for applications in medicinal chemistry, particularly in drug design targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
methyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-12-10-14(18(23)24-2)8-9-15(12)20-16(21)11-19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDHDDQDFCKJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate typically involves multiple steps, starting with the formation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanecarboxylic acid with ammonia under dehydration conditions. The resulting cyclohexanecarboxamide is then reacted with methyl 4-aminobenzoate in the presence of coupling agents like carbodiimides (e.g., DCC, EDC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzene ring can be oxidized to form derivatives such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be performed on the amide groups to yield amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Reagents such as bromine (Br₂) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed
Oxidation: : Hydroxybenzoate or carboxybenzoate derivatives.
Reduction: : Aminobenzoate derivatives.
Substitution: : Bromobenzoate or hydroxybenzoate derivatives.
Scientific Research Applications
Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can serve as a probe or inhibitor in biochemical studies, helping to elucidate enzyme mechanisms.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations in the benzoate core, acetamido linker, or cyclohexane-derived groups. Below is a detailed analysis:
Functional Group Modifications in Benzoate Derivatives
Key analogs and their properties:
Structural Insights:
- The cyclohexanecarboxamido group in the target compound introduces significant lipophilicity, which may enhance membrane permeability compared to analogs like Methyl 4-acetamido-2-ethoxybenzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
